N-Fmoc-3-ethenyl-L-Phenylalanine

Catalog No.
S12558109
CAS No.
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Fmoc-3-ethenyl-L-Phenylalanine

Product Name

N-Fmoc-3-ethenyl-L-Phenylalanine

IUPAC Name

2-amino-3-(3-ethenylphenyl)propanoic acid

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-2-8-4-3-5-9(6-8)7-10(12)11(13)14/h2-6,10H,1,7,12H2,(H,13,14)

InChI Key

LOQNGWKGCIQOMO-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC(=C1)CC(C(=O)O)N

N-Fmoc-3-ethenyl-L-phenylalanine is a derivative of the essential amino acid phenylalanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom. This compound is characterized by the presence of an ethenyl group at the 3-position of the phenyl ring, which influences its chemical properties and biological activity. The Fmoc group serves as a protective moiety that facilitates peptide synthesis by preventing unwanted reactions at the amino group during the formation of peptide bonds.

, including:

  • Oxidation: The ethenyl group can be oxidized to form corresponding alcohols or carboxylic acids.
  • Reduction: The carbonyl group in the Fmoc moiety can be reduced to form alcohols.
  • Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and piperidine or hydrazine for substitution.

The biological activity of N-Fmoc-3-ethenyl-L-phenylalanine is primarily linked to its role in peptide synthesis. The Fmoc protecting group is base-labile, allowing for selective deprotection under basic conditions. This property is crucial for the stepwise assembly of peptides in solid-phase peptide synthesis (SPPS). Moreover, phenylalanine derivatives are known to participate in various biological processes, including self-assembly and amyloid formation, which are relevant in diseases like phenylketonuria .

The synthesis of N-Fmoc-3-ethenyl-L-phenylalanine typically involves the reaction of 3-ethenyl-L-phenylalanine with Fmoc chloride in the presence of a base such as sodium bicarbonate. The reaction is conducted in an organic solvent like dioxane or dimethylformamide (DMF) to facilitate the formation of the Fmoc-protected amino acid. Industrial production often utilizes automated peptide synthesizers and large-scale reactors to optimize yield and purity while minimizing side reactions .

N-Fmoc-3-ethenyl-L-phenylalanine finds applications primarily in peptide synthesis and research. Its unique structural features make it valuable for studying the effects of ethenyl substitution on peptide properties and activities. Additionally, it may serve as a building block in the development of novel peptides with specific biological functions or therapeutic potential.

Interaction studies involving N-Fmoc-3-ethenyl-L-phenylalanine focus on its role in peptide formation and stability. Research indicates that phenylalanine derivatives can self-assemble into fibrillar structures, which may have implications for understanding protein aggregation and neurodegenerative diseases. The interactions between different amino acids and their derivatives can influence fibril formation, stability, and potential toxicity .

N-Fmoc-3-ethenyl-L-phenylalanine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
N-Fmoc-L-phenylalanineLacks ethenyl groupStandard phenylalanine derivative
N-Fmoc-3-fluoro-L-phenylalanineFluorine atom at 3-positionDifferent electronic properties due to fluorine
N-Fmoc-3-methyl-L-phenylalanineMethyl group at 3-positionSmaller steric hindrance compared to ethenyl
N-Fmoc-3-trifluoromethyl-L-phenylalanineTrifluoromethyl group at 3-positionSignificant electronegative effects from trifluoromethyl

N-Fmoc-3-ethenyl-L-phenylalanine's uniqueness lies in its ethenyl substitution on the phenyl ring, which affects its steric and electronic properties, influencing reactivity and interactions during peptide synthesis .

XLogP3

-0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

191.094628657 g/mol

Monoisotopic Mass

191.094628657 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-09

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